molecular formula C9H9N3OS B8447760 1-Methyl-3-(pyridin-3-yl)-2-thioxo-imidazolidin-4-one

1-Methyl-3-(pyridin-3-yl)-2-thioxo-imidazolidin-4-one

Cat. No. B8447760
M. Wt: 207.25 g/mol
InChI Key: JFJCZWPKTPPYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(pyridin-3-yl)-2-thioxo-imidazolidin-4-one is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-(pyridin-3-yl)-2-thioxo-imidazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-(pyridin-3-yl)-2-thioxo-imidazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

1-methyl-3-pyridin-3-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C9H9N3OS/c1-11-6-8(13)12(9(11)14)7-3-2-4-10-5-7/h2-5H,6H2,1H3

InChI Key

JFJCZWPKTPPYLX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=S)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sarcosine ethyl ester hydrochloride (7.68 g), pyridin-3-yl-isothiocyanate (6.8 g), triethyl amine (10.1 g) and chloroform (200 mL) was heated at reflux for 3.5 hours. The solvent was evaporated. The residue was dissolved in ethyl acetate (300 mL) and washed with water (2×200 mL). The organic phase was dried over anhydrous magnesium sulfate. The solvent was evaporated. Crystallization from ethyl acetate afforded the title compound (4.1 g) as an off-white solid, m.p. 149°-151° C. Anal. Calcd. for C9H9N3O S: C, 52.16; H, 4.38; N, 20.28. Found: C, 52.16; H, 4.05; N, 20.06. Mass spectrum (EI, M.+) m/z 207.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.